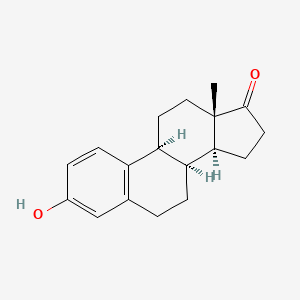
8alpha-Estrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8alpha-Estrone is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. It is a weak estrogen and plays a minor role compared to estradiol and estriol. Estrone and its derivatives, including this compound, are synthesized from cholesterol and are primarily secreted by the gonads and adipose tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-Estrone typically involves the aromatization of androstenedione or testosterone. The key step in the synthesis is the aromatization reaction, which is catalyzed by the enzyme aromatase. This reaction converts the A-ring of the steroid nucleus into an aromatic ring, forming estrone. The 8alpha isomer can be specifically synthesized through selective reduction and oxidation steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired isomer .
Chemical Reactions Analysis
Types of Reactions: 8alpha-Estrone undergoes various chemical reactions, including:
Oxidation: Conversion to estrone or other oxidized derivatives.
Reduction: Formation of estradiol or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Use of halogenating agents or organometallic reagents under controlled conditions.
Major Products:
Oxidation: Estrone, 16alpha-hydroxyestrone.
Reduction: Estradiol, 17beta-estradiol.
Substitution: Various substituted estrone derivatives with altered biological activity
Scientific Research Applications
8alpha-Estrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in estrogen signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and its role in the development of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
8alpha-Estrone exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, modulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .
Comparison with Similar Compounds
Estrone (E1): A weak estrogen, serves as a precursor to estradiol.
Estradiol (E2): The most potent estrogen, plays a major role in reproductive and non-reproductive tissues.
Estriol (E3): A weak estrogen, primarily produced during pregnancy.
Uniqueness of 8alpha-Estrone: this compound is unique due to its specific isomeric form, which may result in distinct biological activities compared to other estrogens. Its selective binding affinity and metabolic pathways can lead to different physiological and pharmacological effects .
Properties
CAS No. |
517-06-6 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8S,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16+,18+/m1/s1 |
InChI Key |
DNXHEGUUPJUMQT-CVYDXHPNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















